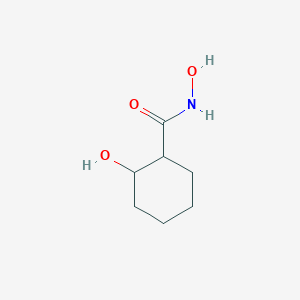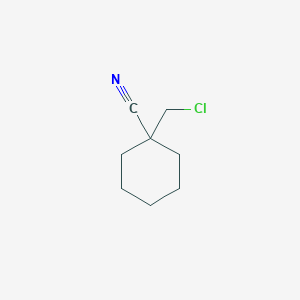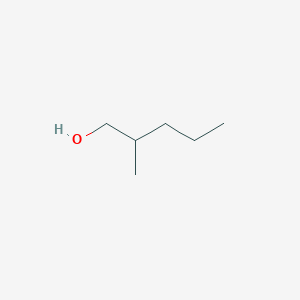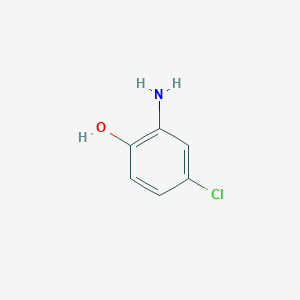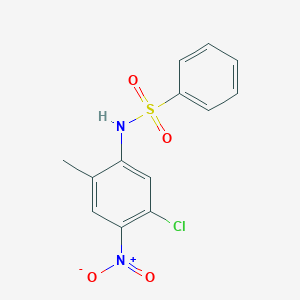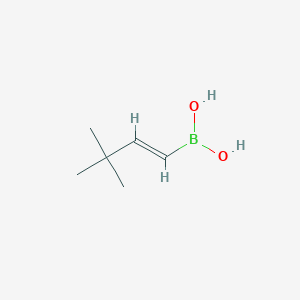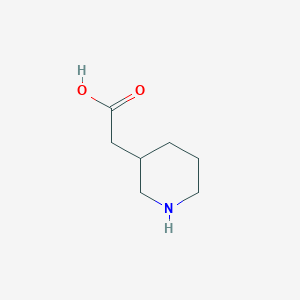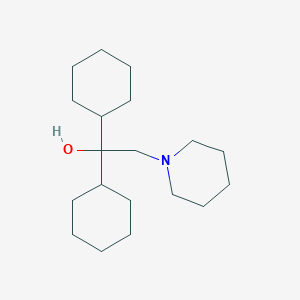
3-Propilpirrolidina
Descripción general
Descripción
3-Propylpyrrolidine (3-PP) is an organic compound that belongs to the class of pyrrolidines. It is a cyclic amine consisting of a five-membered ring of four carbon atoms and one nitrogen atom. 3-PP is a colorless liquid at room temperature and is soluble in most organic solvents. It has a distinct odor and is used as a flavoring agent in food and beverages. 3-PP has a wide range of applications in the pharmaceutical, agricultural, and chemical industries.
Aplicaciones Científicas De Investigación
Síntesis Química
“3-Propilpirrolidina” se utiliza en varias áreas de investigación, incluida la síntesis química . Se puede utilizar como bloque de construcción en la síntesis de moléculas más complejas. Las propiedades de “this compound”, como su peso molecular y pureza, la hacen adecuada para su uso en reacciones químicas .
Ciencia de Materiales
En el campo de la ciencia de los materiales, “this compound” se puede utilizar en el desarrollo de nuevos materiales . Su estructura química única puede contribuir a las propiedades del material resultante .
Cromatografía
“this compound” también se puede utilizar en cromatografía, un método utilizado para separar mezclas . Sus propiedades pueden afectar el proceso de separación, convirtiéndola en una herramienta útil en este campo .
Investigación Analítica
En la investigación analítica, “this compound” se puede utilizar como estándar o reactivo . Sus propiedades conocidas pueden ayudar en el análisis de otros compuestos o reacciones .
Descubrimiento de Fármacos
El anillo de pirrolidina, que está presente en “this compound”, es ampliamente utilizado por los químicos medicinales para obtener compuestos para el tratamiento de enfermedades humanas . El anillo de pirrolidina contribuye a la estereoquímica de la molécula y aumenta la cobertura tridimensional debido a la no planaridad del anillo
Mecanismo De Acción
Target of Action
3-Propylpyrrolidine is a type of pyrrolidine alkaloid . Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . .
Mode of Action
Pyrrolidine alkaloids, in general, are known to interact with various biological targets leading to a wide range of pharmacological activities .
Biochemical Pathways
Pyrrolidine alkaloids have been shown to influence a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Pyrrolidine alkaloids have been shown to exert a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of pyrrolidine alkaloids .
Safety and Hazards
The safety information for 3-Propylpyrrolidine indicates that it is dangerous. The hazard statements include H226, H314, and H335 . Precautionary statements include P210, P233, P240, P241, P242, P243, P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .
Direcciones Futuras
Pyrrolidine, the core structure in 3-Propylpyrrolidine, is a versatile scaffold in drug discovery. It is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The future directions in the study of compounds like 3-Propylpyrrolidine could involve exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional (3D) coverage due to the non-planarity of the ring . This work can guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .
Análisis Bioquímico
Biochemical Properties
Pyrrolidine, the parent compound of 3-Propylpyrrolidine, is known to be involved in various biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . It is plausible that 3-Propylpyrrolidine may interact with similar enzymes, proteins, and other biomolecules, but specific interactions have yet to be identified.
Cellular Effects
Pyrrolidine alkaloids, however, have been shown to have significant effects on cell proliferation and the Warburg effect in bladder cancer cells
Propiedades
IUPAC Name |
3-propylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-2-3-7-4-5-8-6-7/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFKEXKTXWGBCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00505626 | |
| Record name | 3-Propylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00505626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
116632-47-4 | |
| Record name | 3-Propylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00505626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-propylpyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main focus of the research paper provided?
A1: The research paper primarily focuses on the synthesis process and determination of the absolute configuration for both 3-ethylpyrrolidine and 3-propylpyrrolidine. [] The authors detail the chemical reactions and analytical techniques employed to achieve these objectives, without delving into the potential applications or biological activities of these compounds.
Q2: Is there any information available in the research about the structural characterization of 3-Propylpyrrolidine?
A2: While the paper doesn't explicitly provide spectroscopic data like NMR or IR, it confirms the successful synthesis of 3-propylpyrrolidine. [] Based on this, we can deduce its molecular formula to be C7H15N and its molecular weight to be 113.21 g/mol.
Q3: Does the paper discuss any potential applications of 3-Propylpyrrolidine?
A3: No, the research article solely focuses on the synthesis and absolute configuration determination of 3-ethylpyrrolidine and 3-propylpyrrolidine. [] It does not explore or speculate on potential applications, biological activities, or other properties of these compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



